molecular formula C8H6F5N B14043674 (R)-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

(R)-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

Katalognummer: B14043674
Molekulargewicht: 211.13 g/mol
InChI-Schlüssel: LVSMZSSASNKGSY-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of both difluorophenyl and trifluoroethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and trifluoroacetaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of chiral catalysts to enhance the enantioselectivity of the reaction.

    Purification: Advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Amine Derivatives: Formed through reduction processes.

    Substituted Compounds: Produced via substitution reactions.

Wissenschaftliche Forschungsanwendungen

®-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of ®-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-(2,4-Difluorophenyl)pyrrolidine
  • ®-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

Uniqueness

®-1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoroethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H6F5N

Molekulargewicht

211.13 g/mol

IUPAC-Name

(1R)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6F5N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1

InChI-Schlüssel

LVSMZSSASNKGSY-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C=C1F)F)[C@H](C(F)(F)F)N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.